[4-bromo-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid
Beschreibung
Eigenschaften
IUPAC Name |
2-[4-bromo-5-cyclopropyl-3-(difluoromethyl)pyrazol-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrF2N2O2/c10-6-7(9(11)12)13-14(3-5(15)16)8(6)4-1-2-4/h4,9H,1-3H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJSXTDRAALFSRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C(=NN2CC(=O)O)C(F)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrF2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
The synthesis of [4-bromo-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid involves several stepsThe final step involves the acylation of the pyrazole ring to form the acetic acid derivative .
Reaction conditions often include the use of solvents like dichloromethane or acetonitrile and catalysts such as palladium or copper complexes .
Analyse Chemischer Reaktionen
[4-Bromo-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the bromine atom to a hydrogen atom.
Substitution: Nucleophilic substitution reactions can occur at the bromine site, where nucleophiles such as amines or thiols replace the bromine atom.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. Major products formed from these reactions depend on the type of reaction and the reagents used.
Wissenschaftliche Forschungsanwendungen
[4-Bromo-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and other industrial chemicals
Wirkmechanismus
The mechanism of action of [4-bromo-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and difluoromethyl groups play a crucial role in its binding affinity and selectivity. The compound may inhibit or activate certain pathways, leading to its observed effects .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Substituent Variations at Position 3 and 5
Compound 1 : [4-Bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic Acid
- CAS : 299405-26-8
- Formula : C₇H₆BrF₃N₂O₂
- Molecular Weight : 287.03 g/mol
- Differences :
- Position 5 : Methyl instead of cyclopropyl.
- Position 3 : Trifluoromethyl instead of difluoromethyl.
- Impact :
Compound 2 : [4-Bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetic Acid
Side Chain Modifications
Compound 3 : Ethyl [4-Bromo-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetate
- CAS : 1002033-75-1
- Formula : C₁₁H₁₃BrF₂N₂O₂
- Differences :
- Side Chain : Ethyl ester instead of carboxylic acid.
- Impact :
Compound 4 : 2-[4-Bromo-5-(difluoromethyl)-3-methyl-1H-pyrazol-1-yl]propanoic Acid
Halogen and Functional Group Variations
Compound 5 : 4-Bromo-5-cyclopropyl-α-methyl-3-(trifluoromethyl)-1H-pyrazole-1-acetic Acid
- CAS : 1006320-26-8
- Formula : C₁₀H₁₁BrF₃N₂O₂
- Differences :
- Position 3 : Trifluoromethyl instead of difluoromethyl.
- α-Methyl : Additional methyl on the acetic acid side chain.
- Impact :
Compound 6 : (4-Bromo-3-cyclopropyl-1H-pyrazol-1-yl)acetic Acid
Structural and Functional Analysis
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | LogP* (Predicted) | Key Substituents |
|---|---|---|---|
| Target Compound | 295.09 | ~2.1 | Br, cyclopropyl, difluoromethyl |
| Compound 1 | 287.03 | ~2.5 | Br, methyl, trifluoromethyl |
| Compound 2 | 269.04 | ~1.8 | Br, methyl, difluoromethyl |
| Compound 3 (Ester) | 315.14 | ~3.0 | Ethyl ester, Br, cyclopropyl |
| Compound 5 | 309.11 | ~2.7 | Br, cyclopropyl, trifluoromethyl, α-Me |
*LogP estimated using substituent contributions.
Biologische Aktivität
[4-Bromo-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article will explore its structure, synthesis, biological activities, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound has the following characteristics:
- IUPAC Name : this compound
- Molecular Formula : CHBrFNO
- Molecular Weight : 295.08 g/mol
- CAS Number : 1001500-11-3
Synthesis
The synthesis of this compound typically involves the reaction of appropriate pyrazole derivatives with acetic acid under controlled conditions. The detailed synthetic pathway often includes steps such as bromination, cyclopropyl substitution, and difluoromethylation.
Anticancer Properties
Recent studies have indicated that pyrazole derivatives exhibit significant anticancer activity. The incorporation of bromine and difluoromethyl groups in the structure enhances its efficacy against various cancer cell lines. For instance, compounds similar to this compound have shown effectiveness against breast cancer cell lines MCF-7 and MDA-MB-231, particularly when combined with traditional chemotherapeutics like doxorubicin .
Antimicrobial Activity
Research has demonstrated that pyrazole derivatives possess notable antimicrobial properties. Studies have shown that compounds within this class can inhibit the growth of various bacterial strains and fungi. The specific activity of this compound against pathogens has yet to be thoroughly investigated but is anticipated based on its structural analogs .
Anti-inflammatory Effects
Pyrazole compounds are also recognized for their anti-inflammatory properties. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. The presence of specific substituents in this compound may enhance its potential as an anti-inflammatory agent .
Case Studies and Research Findings
Several studies have explored the biological activity of pyrazole derivatives, including this compound:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
